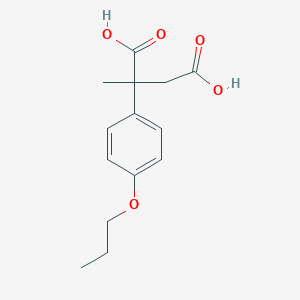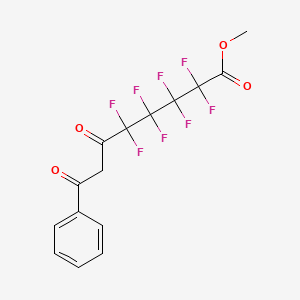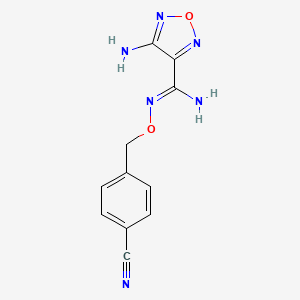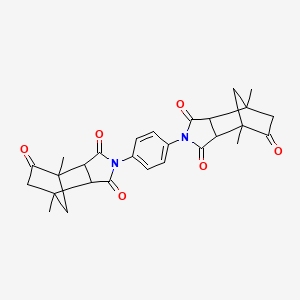![molecular formula C12H23N3S B11511365 2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11511365.png)
2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione is a chemical compound known for its unique spiro structure, which includes a five-membered ring and a seven-membered ring. This compound is part of the triazaspiro family, characterized by the presence of nitrogen atoms within the ring system. It has various applications in scientific research due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves the reaction of tert-butylamine with a suitable precursor containing the triazaspiro structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione can be compared with other similar compounds, such as:
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione: This compound has a phenyl group instead of a tert-butyl group, leading to different chemical properties and reactivity.
1,2,4-Triazaspiro[4.6]undecane-3-thione: Lacks the tert-butyl group, which affects its steric and electronic properties. The uniqueness of this compound lies in its tert-butyl group, which influences its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H23N3S |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
2-tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C12H23N3S/c1-11(2,3)15-10(16)13-12(14-15)8-6-4-5-7-9-12/h14H,4-9H2,1-3H3,(H,13,16) |
InChI Key |
WIPPCJFYHIPHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=S)NC2(N1)CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2-phenylethyl)acetamide]](/img/structure/B11511282.png)
![Propan-2-yl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11511283.png)
![7-ethyl-1,3-dimethyl-8-[(pyridin-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511289.png)


![(Biphenyl-4-yl)[4-(2-methylthiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11511311.png)

![3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11511333.png)

![Benzyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11511337.png)
methanone](/img/structure/B11511351.png)


![3-(3-Ethoxy-2-hydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511357.png)
